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Compound of Interest

Compound Name:
(S)-tert-Butyl methyl(piperidin-3-

yl)carbamate

Cat. No.: B1519003 Get Quote

An In-depth Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Executive Summary: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a chiral piperidine

derivative of significant interest in medicinal chemistry and pharmaceutical development. As a

versatile synthetic building block, it incorporates a piperidine scaffold, a common motif in

neurologically active compounds, and a Boc-protected secondary amine, facilitating multi-step

synthetic campaigns. This guide provides a comprehensive overview of its chemical properties,

a plausible synthetic pathway, characteristic reactivity, and applications for researchers and

drug development professionals. It is designed to be a foundational resource, synthesizing

technical data with practical, field-proven insights to empower its effective use in the laboratory.

Introduction: The Strategic Value of Piperidine
Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of

numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents

in well-defined three-dimensional space make it an ideal framework for targeting a wide range

of biological receptors. When incorporated into a chiral molecule such as (S)-tert-Butyl
methyl(piperidin-3-yl)carbamate, it provides a stereochemically defined core for building

complex and specific therapeutic agents. The presence of a tert-butoxycarbonyl (Boc)

protecting group offers stability during synthetic manipulations and allows for controlled

deprotection under specific acidic conditions, making it a highly valuable intermediate in the
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synthesis of novel pharmaceuticals.[1][2] This compound is particularly relevant for developing

treatments for neurological disorders, where piperidine-containing molecules have a proven

track record.[3]

Core Physicochemical and Structural Properties
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS Number: 309962-63-8) is a bifunctional

organic molecule featuring a secondary amine within the piperidine ring and a Boc-protected

secondary amine at the C3-position.[4] This structure provides two distinct points for chemical

modification, a key feature for its role as a synthetic intermediate.

Table 1: Physicochemical Properties

Property Value Source

IUPAC Name
tert-butyl N-methyl-N-[(3S)-
piperidin-3-yl]carbamate

[4]

CAS Number 309962-63-8 [4]

Molecular Formula C₁₁H₂₂N₂O₂ [4]

Molecular Weight 214.30 g/mol [4]

Boiling Point 288 °C (Predicted) [5]

Density 1.01 g/cm³ (Predicted) [5]

Topological Polar Surface Area 41.6 Å² [4]

| Storage Temperature | 2-8°C |[5] |

Spectroscopic Profile
While empirical spectroscopic data for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is not

widely published, its structure allows for the prediction of key characteristic signals essential for

its identification and quality control.

¹H-NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5

ppm, integrating to 9H, which corresponds to the protons of the tert-butyl group. A singlet
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corresponding to the N-methyl group would appear around 2.7-2.9 ppm. The protons on the

piperidine ring would present as a series of complex multiplets in the 1.5-3.5 ppm range. The

proton on the piperidine nitrogen (NH) would likely appear as a broad singlet.

¹³C-NMR: Key signals would include the carbonyl carbon of the carbamate group at

approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl

group are expected around 80 ppm and 28 ppm, respectively. The N-methyl carbon would be

visible around 30-35 ppm, with the piperidine ring carbons appearing in the 25-55 ppm

range.

IR Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ would be indicative of

the C=O stretching vibration of the carbamate functional group. C-H stretching vibrations for

the alkyl groups would be observed around 2850-3000 cm⁻¹. The N-H stretching of the

secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500

cm⁻¹ region.

Mass Spectrometry: The nominal mass of the molecule is 214.30. High-resolution mass

spectrometry (HRMS) should confirm the exact mass of 214.1681, corresponding to the

molecular formula C₁₁H₂₂N₂O₂.[4]

Synthesis and Manufacturing
A robust and scalable synthesis is critical for the utility of any chemical intermediate. While

multiple routes can be envisioned, a practical approach involves the selective modification of a

commercially available chiral precursor.

Retrosynthetic Analysis and Proposed Pathway
A logical synthetic strategy begins with a readily available chiral building block, (S)-3-

aminopiperidine or its Boc-protected analogue. The key challenge is the selective N-

methylation of the exocyclic amine without affecting the piperidine ring nitrogen. The following

protocol outlines a plausible and efficient method starting from (S)-tert-butyl piperidin-3-

ylcarbamate.
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Step 1: Deprotonation

Step 2: N-Methylation

Step 3: Workup & Purification
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Caption: Proposed synthetic workflow for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate.

Recommended Experimental Protocol
Disclaimer: This protocol is a theoretical procedure based on established chemical principles

and should be adapted and optimized under appropriate laboratory conditions by qualified

personnel.

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂

or Ar), add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq). Dissolve the starting material in
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anhydrous tetrahydrofuran (THF, ~0.2 M).

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: A strong, non-

nucleophilic base is required to deprotonate the carbamate nitrogen, which is significantly

less basic than the piperidine nitrogen, forming the corresponding anion.

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir

for 1 hour. The evolution of hydrogen gas should cease, indicating complete anion formation.

N-Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise

via syringe. Causality Note: Methyl iodide is a potent electrophile that undergoes an Sₙ2

reaction with the carbamate anion to form the desired N-methylated product.

Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous

ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and extract the product with

ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via

flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two nitrogen centers.

The piperidine nitrogen is a nucleophilic secondary amine, while the exocyclic nitrogen is

protected as a stable carbamate.
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Caption: Key reaction pathways for the title compound.

Reactivity of the Piperidine Nitrogen
The secondary amine within the piperidine ring is nucleophilic and readily undergoes a variety

of standard transformations:

N-Alkylation and N-Arylation: It can be alkylated or arylated using electrophiles such as alkyl

halides or aryl halides (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or

anhydrides provides the corresponding amides and sulfonamides, which are common

functionalities in drug molecules.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction affords

N-substituted derivatives, a powerful method for building molecular complexity.

Deprotection of the Carbamate Group
The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and

mildly acidic environments. However, it can be efficiently cleaved under strongly acidic

conditions.
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Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane

(DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) at room

temperature cleanly removes the Boc group, liberating the secondary methylamine

functionality. This unmasks a new reactive handle for further synthetic elaboration.

Applications in Drug Discovery
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a high-value intermediate for synthesizing

complex pharmaceutical targets. Its stereochemistry is pre-defined, avoiding costly chiral

separations later in a synthetic sequence. It serves as a precursor for molecules where a

methylamino-substituted piperidine is a key pharmacophore.[6] Its applications span several

therapeutic areas, including but not limited to:

Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[6]

IRAK4 Inhibitors: Targeting interleukin-1 receptor-associated kinase 4 for autoimmune

diseases.[6]

CNS-Active Agents: The piperidine core is a well-established scaffold for targeting receptors

in the central nervous system.[3]

Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on GHS

classifications for this compound and related structures, appropriate precautions must be

taken.[4]

Table 2: GHS Hazard Information

Hazard Class Code Statement Source

Skin
Corrosion/Irritation

H315
Causes skin
irritation

[4]

Serious Eye

Damage/Irritation
H318

Causes serious eye

damage
[4]
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| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[4] |

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors or aerosols. Avoid contact with skin, eyes, and clothing.[8][9]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and acids. Recommended storage is at 2-8°C.[5]

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a

suitable container for chemical waste disposal.[9]

Conclusion
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a strategically important chiral building

block for modern drug discovery. Its defined stereochemistry, orthogonally reactive nitrogen

centers, and the robust nature of the Boc protecting group provide chemists with a reliable and

versatile tool for the synthesis of complex molecular architectures. A thorough understanding of

its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its

full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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